
Renzapride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:
Formation of the Benzamide Core: The core structure is formed by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-amino-1-azabicyclo[3.3.1]nonane to form the benzamide structure.
Industrial Production Methods
Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Renzapridum undergoes several types of chemical reactions, including:
Oxidation: Renzapridum can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can be used to modify the benzamide structure.
Substitution: Halogen substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
N-oxide Derivative: Formed through oxidation.
Reduced Benzamide: Formed through reduction.
Halogenated Derivatives: Formed through substitution.
Wissenschaftliche Forschungsanwendungen
Treatment of Irritable Bowel Syndrome (IBS)
Numerous studies have investigated the efficacy of renzapride in treating IBS-C. Key findings include:
- Efficacy : A clinical trial involving 1798 patients demonstrated that this compound significantly improved overall IBS symptoms compared to placebo. Patients receiving 4 mg daily reported better stool consistency and frequency, along with reduced abdominal distension .
- Long-term Studies : In a 12-month open-label study, patients continued to experience relief from symptoms, although some adverse effects were noted, including instances of ischemic colitis .
Improvement of Gastrointestinal Motility
This compound has been shown to enhance gastrointestinal motility effectively. In a pilot study, it was found that:
- Gastrointestinal Transit : this compound significantly reduced mean overall gastrointestinal transit time from 2.9 days (placebo) to 1.9 days (2 mg b.d.) .
- Symptom Relief : The compound also resulted in decreased abdominal pain and improved stool consistency, indicating its potential as a prokinetic agent in IBS management .
Safety Profile
While this compound is generally well-tolerated, some studies have raised concerns regarding its safety:
- Adverse Events : In long-term studies, three cases of ischemic colitis were reported among patients treated with this compound .
- Tolerability : The frequency of adverse events was comparable between this compound and placebo groups, suggesting an acceptable safety profile for short-term use .
Comparative Efficacy
A meta-analysis evaluated the clinical efficacy of this compound compared to placebo across multiple trials:
Study Duration | Relative Risk (RR) | Confidence Interval (CI) | Significance |
---|---|---|---|
≤ 5 weeks | 1.07 | 0.89 to 1.29 | Not significant (p = 0.38) |
> 5 weeks | 1.04 | 0.78 to 1.29 | Not significant (p = 0.77) |
This compound (4 mg daily) ≤ 5 weeks | 1.20 | 0.97 to 1.48 | Clinically important (p = 0.10) |
This compound (4 mg daily) > 5 weeks | 1.16 | 0.98 to 1.37 | Clinically important (p = 0.08) |
These results indicate that while the efficacy of this compound shows promise, particularly at the higher dose, it does not reach statistical significance when compared to placebo over extended periods .
Wirkmechanismus
Renzapridum exerts its effects by acting as a full agonist at serotonin 5-HT4 receptors and a partial antagonist at serotonin 5-HT3 receptors. This dual action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist.
Tegaserod: A serotonin 5-HT4 receptor agonist used for IBS-C.
Prucalopride: A selective serotonin 5-HT4 receptor agonist used for chronic constipation.
Uniqueness
Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .
Biologische Aktivität
Renzapride is a novel therapeutic agent primarily under investigation for the treatment of irritable bowel syndrome (IBS), particularly IBS with constipation (IBS-C). It functions as a dual-action compound, acting as a selective agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor. This unique pharmacological profile contributes to its potential efficacy in enhancing gastrointestinal motility and alleviating symptoms associated with IBS.
Pharmacological Profile
Serotonergic Receptor Interaction:
this compound exhibits high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors, with inhibition noted at 5-HT2B receptors. Its selectivity is characterized by a Ki value of 17 nm for 5-HT3 and 477 nm for 5-HT4 receptors, indicating a strong interaction with these targets compared to other serotonergic receptors .
Metabolism:
The metabolism of this compound occurs primarily through liver microsomes, with minimal non-microsomal metabolism. Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions at therapeutic doses .
Clinical Efficacy in IBS
Numerous clinical trials have evaluated the efficacy of this compound in patients with IBS. The following table summarizes key studies assessing its impact on colonic transit and symptom relief:
Study | Population | Dosage | Duration | Outcomes |
---|---|---|---|---|
George et al. (2008) | C-IBS Patients | 1, 2, 4 mg daily | 12 weeks | Dose-dependent increase in responder rates for pain relief; improved bowel movement frequency |
Lembo et al. (2010) | Women with IBS-C | 4 mg daily, 2 mg b.d. | 12 weeks | Significant global relief of IBS symptoms; better stool consistency and frequency compared to placebo |
This compound Long-term Study (2014) | IBS-C Patients | 4 mg daily | 12 months | Small but significant improvements in symptom relief; incidence of ischaemic colitis noted |
Case Studies and Findings
A notable randomized controlled trial involving women with IBS-C demonstrated that patients receiving this compound reported greater relief of overall symptoms compared to those on placebo. Specifically, the mean number of months reporting relief was statistically significant at P=0.004 for the this compound group . However, the study also highlighted safety concerns, including three reported cases of ischaemic colitis during long-term treatment .
Safety Profile
While this compound has shown promise in improving gastrointestinal motility and reducing IBS symptoms, its safety profile warrants attention. The occurrence of ischaemic colitis raises concerns regarding its long-term use, particularly in vulnerable populations . Overall, adverse effects were generally mild and transient, but careful monitoring is recommended during treatment.
Eigenschaften
Key on ui mechanism of action |
Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. |
---|---|
CAS-Nummer |
112727-80-7 |
Molekularformel |
C16H22ClN3O2 |
Molekulargewicht |
323.82 g/mol |
IUPAC-Name |
4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1 |
InChI-Schlüssel |
GZSKEXSLDPEFPT-YGRLFVJLSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
Isomerische SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
Synonyme |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.